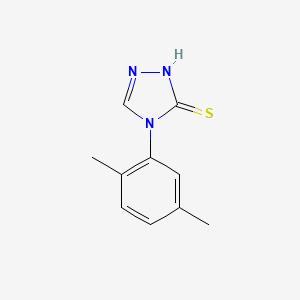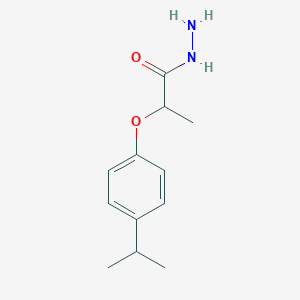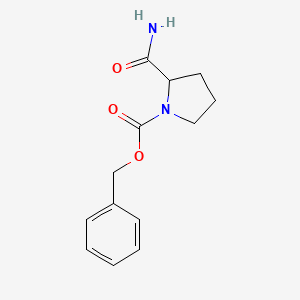
苄基2-氨基甲酰基吡咯烷-1-羧酸酯
概述
描述
Benzyl 2-carbamoylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . It is also known by other names such as Benzyl (S)-2-carbamoylpyrrolidine-1-carboxylate, N-Benzyloxycarbonyl-L-prolinamide, Z-Pro-NH₂, 1-Benzyloxycarbonyl-L-prolinamide
科学研究应用
Chemistry: Benzyl 2-carbamoylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of proline derivatives and other amino acid analogs.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of proline-containing peptides.
Medicine: It is also being investigated for its potential use in peptide-based therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules. It is also employed in the synthesis of polymers and materials with specific properties.
作用机制
Target of Action
Benzyl 2-carbamoylpyrrolidine-1-carboxylate primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, learning, and memory.
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then bind to more receptors, enhancing the transmission of nerve signals.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, Benzyl 2-carbamoylpyrrolidine-1-carboxylate indirectly influences this pathway, leading to enhanced cholinergic transmission .
Pharmacokinetics
Its lipophilicity (Log Po/w) values range from 0.56 to 1.86, suggesting it may have good membrane permeability .
生化分析
Biochemical Properties
Benzyl 2-carbamoylpyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a cholinesterase inhibitor, interacting with enzymes such as acetylcholinesterase and butyrylcholinesterase. These interactions are crucial as they can modulate the activity of these enzymes, which are involved in neurotransmission processes.
Cellular Effects
Benzyl 2-carbamoylpyrrolidine-1-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cholinesterase enzymes can impact neurotransmitter levels, thereby influencing neuronal cell function. Additionally, it may affect other cell types by modulating enzyme activity and altering metabolic pathways.
Molecular Mechanism
The molecular mechanism of Benzyl 2-carbamoylpyrrolidine-1-carboxylate involves binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, thereby enhancing neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2-carbamoylpyrrolidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that its inhibitory effects on enzymes can persist over extended periods, although the exact duration may vary depending on experimental conditions.
Dosage Effects in Animal Models
The effects of Benzyl 2-carbamoylpyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced neurotransmission due to cholinesterase inhibition. At higher doses, it could potentially cause toxic or adverse effects, including disruptions in normal cellular functions and metabolic processes. Threshold effects and toxicity levels need to be carefully evaluated in preclinical studies.
Metabolic Pathways
Benzyl 2-carbamoylpyrrolidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in neurotransmitter metabolism and other biochemical processes. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Benzyl 2-carbamoylpyrrolidine-1-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of Benzyl 2-carbamoylpyrrolidine-1-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular location.
准备方法
Synthetic Routes and Reaction Conditions: Benzyl 2-carbamoylpyrrolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of L-proline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of Benzyl 2-carbamoylpyrrolidine-1-carboxylate often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
Types of Reactions: Benzyl 2-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
相似化合物的比较
- N-Benzyloxycarbonyl-L-prolinamide
- Z-Pro-NH₂
- 1-Benzyloxycarbonyl-L-prolinamide
Comparison: Benzyl 2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific structure which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it has a higher affinity for certain enzymes and receptors, making it more effective in certain applications. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds.
属性
IUPAC Name |
benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHEBMEQXMRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391014 | |
| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93188-01-3 | |
| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

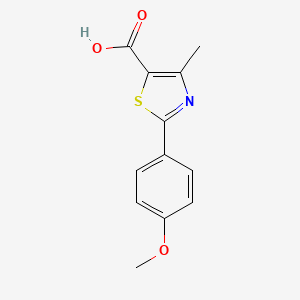
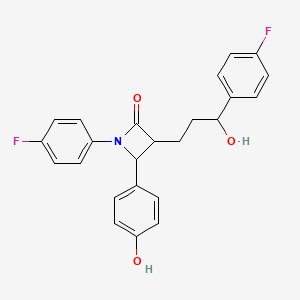
![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)
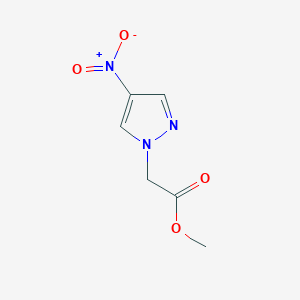

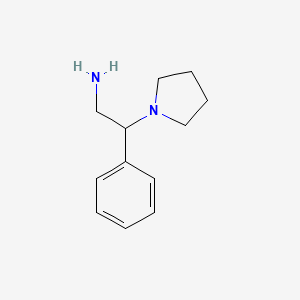

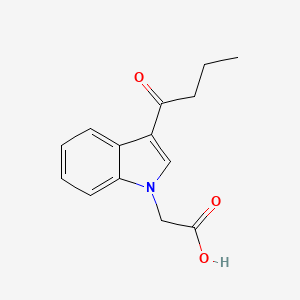
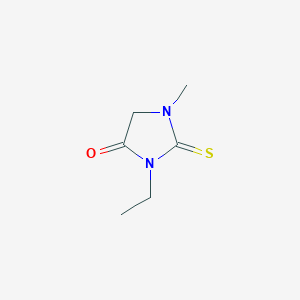
![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)
![3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)
